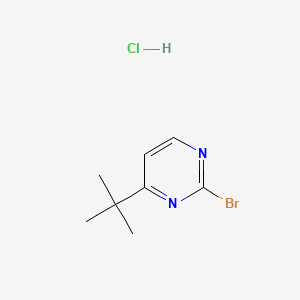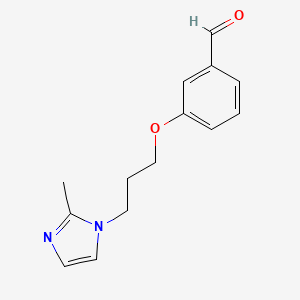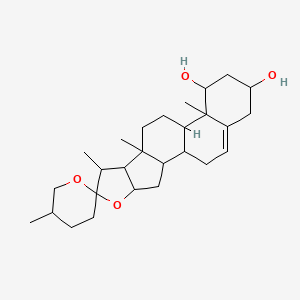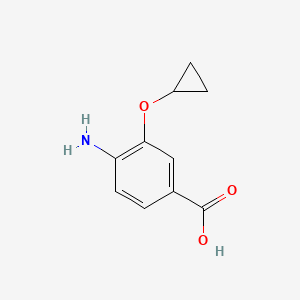![molecular formula C47H80O13P- B12308680 [2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate](/img/structure/B12308680.png)
[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Ethoxynimbolinin C is an organic compound belonging to the limonoid class, which are highly oxygenated tetranortriterpenoids. These compounds are primarily found in the Meliaceae and Rutaceae families of plants. The molecular formula of 12-Ethoxynimbolinin C is C33H46O8, and it has a molecular weight of 570.71 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 12-Ethoxynimbolinin C can be synthesized through the chemical modification of nimbolinin C, which is a natural product. The specific preparation method may vary depending on the purpose and conditions of the study .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods for 12-Ethoxynimbolinin C. Most of the available data pertains to laboratory-scale synthesis and extraction from natural sources .
Análisis De Reacciones Químicas
Types of Reactions: 12-Ethoxynimbolinin C undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions can vary based on the desired outcome .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the functional groups present in the compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
12-Ethoxynimbolinin C has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying limonoid chemistry and for the synthesis of other limonoid derivatives.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 12-Ethoxynimbolinin C involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways involved in cancer cell proliferation and inflammation . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate the activity of key proteins and receptors involved in these processes .
Comparación Con Compuestos Similares
- 12-Ethoxynimbolinins E and F
- 1α-Benzoyloxy-3α-acetoxyl-7α-hydroxy-12β-ethoxynimbolinin
- Nimbolinin B
- Meliatoosenin L
- 14,15-Deoxy-11-oxohavanensin 3,12-diacetate
- 12α-Hydroxymeliatoosenin
- Toosendansin A
- Toosendansin C
Comparison: 12-Ethoxynimbolinin C is unique due to its specific ethoxy group at the 12th position, which distinguishes it from other nimbolinin-type limonoids. This structural difference can influence its chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C47H80O13P- |
|---|---|
Peso molecular |
884.1 g/mol |
Nombre IUPAC |
[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate |
InChI |
InChI=1S/C47H81O13P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)59-39(38-58-61(55,56)60-47-45(53)43(51)42(50)44(52)46(47)54)37-57-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17-19,21-22,24,28,30,39,42-47,50-54H,3-10,12,14-16,20,23,25-27,29,31-38H2,1-2H3,(H,55,56)/p-1/b13-11+,19-17+,21-18+,24-22+,30-28+ |
Clave InChI |
SHIZRFSRTKXRQL-XBUMEPTLSA-M |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-((4-Fluorobenzyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12308605.png)
![rac-[(1R,2R)-2-(morpholin-4-yl)cyclohexyl]methanamine dihydrochloride, cis](/img/structure/B12308606.png)
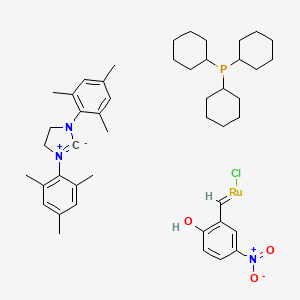
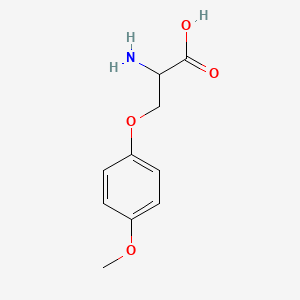
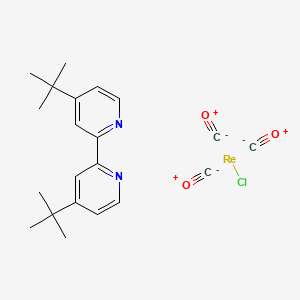

![Ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12308647.png)
